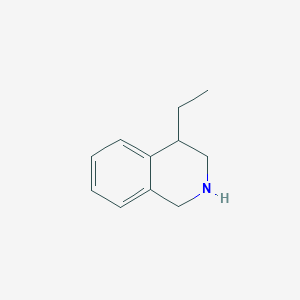

4-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSKDBNSOXTNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594830 | |

| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154140-71-3 | |

| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies on 4 Ethyl 1,2,3,4 Tetrahydroisoquinoline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the molecular properties of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline and its analogues. These computational methods are essential for understanding the molecule's electronic behavior, predicting its spectroscopic characteristics, and exploring its conformational landscape.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of tetrahydroisoquinoline (THIQ) systems. By optimizing the ground-state geometries, DFT calculations can accurately reproduce key structural parameters like bond lengths and angles. researchgate.net

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), the HOMO-LUMO gap is wider than that of more reactive derivatives, suggesting greater stability. researchgate.net Electron density plots derived from these calculations can clearly identify changes in density upon electronic excitation. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) can be calculated to predict the sites for electrophilic and nucleophilic attack. This information is crucial for understanding how this compound might interact with other molecules and biological targets.

Table 1: DFT-Calculated Properties for Tetrahydroisoquinoline Analogues

| Property | Description | Significance |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |

| Electron Density | The distribution of electrons around the molecule. | Reveals regions that are electron-rich or electron-poor, guiding predictions of reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic interactions. researchgate.net |

Computational methods, particularly DFT, are frequently employed to predict the spectroscopic parameters of molecules like this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and interpret complex spectral features.

Force field calculations based on DFT, for instance using the B3LYP/6-311+G(**) basis set, can be used to predict vibrational frequencies for both infrared (IR) and Raman spectra. researchgate.net The calculated frequencies often show close agreement with those observed in experimental solid-phase FTIR and Raman spectra, especially after the application of scaling factors. researchgate.net This allows for a detailed interpretation of the vibrational modes of the molecule. For the parent THIQ, characteristic low-frequency vibrations have been identified computationally. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. mdpi.com These predictions are invaluable for assigning signals in experimental NMR spectra and for confirming the structure of newly synthesized analogues. scispace.com

The presence of a stereocenter at the C4 position in this compound means that it can exist as different stereoisomers. Computational studies are vital for determining the relative stability of these isomers. By calculating the steric energies of different configurations, the most favored isomer can be identified. For example, in related 1,3-dimethyl-tetrahydroisoquinolines, calculations have shown that conformations placing the methyl groups in an equatorial or pseudoequatorial position are energetically favored. pharm.or.jp

Epimerization is the process by which one epimer is converted into its chiral counterpart, a reaction that can sometimes occur during synthesis or in solution. nih.gov Theoretical calculations can elucidate the mechanisms of such transformations. For instance, in the synthesis of related 1-oxo-2,3,4-trisubstituted tetrahydroisoquinolines, rapid epimerization of the cis-isomer to the more stable trans-isomer was observed in solution, a phenomenon that can be modeled computationally to understand the energetic barriers and transition states involved. mdpi.com These studies often involve calculating the potential energy surface to map the pathway from one isomer to another.

The non-planar, saturated heterocyclic ring of this compound can adopt several different conformations. Conformational analysis through computational methods helps to identify the most stable spatial arrangements and the energy barriers between them. The parent THIQ scaffold has been shown to have two low-energy twisted conformers, one with the N-H in an axial position and the other with it in an equatorial position, with very small energy differences between them. researchgate.net

The position of the ethyl group at the C4-position will significantly influence the conformational equilibrium. The ethyl group can be oriented in either an axial or an equatorial position. Generally, due to steric hindrance, the equatorial position is energetically more favorable for a substituent on a six-membered ring. DFT and other ab initio calculations can precisely quantify this energy difference and determine the equilibrium distribution of conformers. researchgate.net Studies on N-alkyl-cis-decahydroisoquinolines have shown how the nature of the alkyl substituent influences the position of conformational equilibria, which can be directly assessed from NMR spectra at low temperatures. rsc.org

Table 2: Conformational States of the Tetrahydroisoquinoline Ring

| Conformer Type | N-H Position | C4-Ethyl Position (Predicted) | Relative Stability |

|---|---|---|---|

| Twisted | Axial | Equatorial | High |

| Twisted | Axial | Axial | Low |

| Twisted | Equatorial | Equatorial | High (often global minimum) |

| Twisted | Equatorial | Axial | Low |

Molecular Modeling and Simulation Techniques

Molecular modeling techniques extend beyond quantum mechanics to simulate how this compound interacts with larger biological systems, such as proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. scispace.com This method is instrumental in drug discovery and medicinal chemistry for understanding structure-activity relationships. nih.gov

Analogues of this compound have been the subject of numerous docking studies to predict their binding modes and affinities for various biological targets. For instance, novel THIQ analogues have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT). scispace.com These studies revealed that the compounds adopt a "butterfly-like" conformation within the binding pocket, similar to known inhibitors. rsc.org The docking scores (binding energies) help to rank the potency of different analogues, with more negative scores indicating higher predicted potency. scispace.com

In other studies, THIQ derivatives were docked against cancer-related targets like KRas and VEGF receptors. nih.gov A compound featuring an ethyl group on a phenyl ring attached to the THIQ core showed potent activity, and docking studies revealed key hydrogen bonding interactions between the ligand and amino acid residues like THR 74 in the active site. nih.gov Similarly, docking of THIQ analogues into the active site of acetylcholinesterase (AChE) showed that the THIQ ring can form π-π stacking and hydrophobic interactions with key tryptophan residues. researchgate.net

Table 3: Examples of Molecular Docking Studies on THIQ Analogues

| Ligand | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| THIQ Analogue 1d | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 nih.gov | -20.05 scispace.com |

| THIQ Analogue 2c | HIV-1 Reverse Transcriptase | Not specified | -19.01 scispace.com |

| THIQ Analogue 2d | HIV-1 Reverse Transcriptase | Not specified | -18.06 scispace.com |

| THIQ Analogue GM-3-121 | KRas, VEGF Receptors | THR 74 nih.gov | Not specified |

| THIQ Analogue 218 | Acetylcholinesterase (AChE) | Trp286, Tyr341, Tyr124 researchgate.net | Not specified |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroisoquinoline (THIQ) |

| 1,3-dimethyl-tetrahydroisoquinoline |

| N-alkyl-cis-decahydroisoquinoline |

| Nevirapine |

| Efavirenz |

| Donepezil |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecules over time. For the tetrahydroisoquinoline scaffold, MD simulations provide insights into conformational flexibility and interactions with biological targets. Studies on various tetrahydroisoquinoline derivatives have utilized MD simulations to understand their binding efficiency and stability within the active sites of proteins such as cyclin-dependent kinases. tandfonline.comresearchgate.net For instance, 100-nanosecond dynamic simulations have been performed on certain derivatives to analyze their stability when bound to a target protein. tandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. rsc.org These studies often employ quantitative structure-activity relationship (QSAR) models to predict the activity of new compounds. nih.govunesp.br For the tetrahydroisoquinoline class, QSAR models have been developed to correlate molecular descriptors with activities like P-glycoprotein modulation and anticancer effects. nih.govmdpi.com

In these computational models, the molecular structure is broken down into various descriptors, and statistical methods are used to build a predictive equation. For example, a study on a series of tetrahydroisoquinoline-ethyl-phenylamine P-gp modulators used Hologram QSAR (HQSAR) to identify key structural features contributing to their inhibitory effect. nih.gov The analysis revealed that the presence of a tertiary nitrogen, a central phenyl ring, and aromatic dimethoxy groups were important for activity. nih.gov

Prediction of Molecular Descriptors for Research and Design

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry and are widely used in QSAR, drug design, and the prediction of molecular properties.

Topological and Geometric Descriptors

Topological and geometric descriptors provide information about the connectivity, size, and shape of a molecule. These descriptors are calculated from the 2D or 3D representation of the chemical structure.

Topological Descriptors: These are derived from the 2D graph of the molecule, where atoms are vertices and bonds are edges. They are independent of the 3D conformation. Examples include:

Minimal Topological Difference (MTD): This descriptor characterizes the size and steric effects of substituents in relation to their interaction with a receptor. nih.gov

Number of Rotatable Bonds (NRB): This simple descriptor counts the number of bonds that allow free rotation, providing an indication of the molecule's conformational flexibility. nih.gov

Geometric Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and thus depend on the molecule's conformation. They describe the spatial arrangement of the atoms. Examples include:

Molecular Surface Area: This describes the total surface area of the molecule, which is important for understanding solubility and interactions with other molecules.

Molecular Volume: This represents the volume occupied by the molecule.

For this compound, these descriptors help quantify its structural features for use in predictive models.

Table 1: Predicted Topological and Geometric Descriptors for this compound

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Topological | Number of Rotatable Bonds | 1 |

| Geometric | Polar Surface Area | 12.03 Ų |

Quantum Chemical and Thermodynamic Descriptors

Quantum chemical and thermodynamic descriptors are derived from the electronic structure and energy of the molecule, often calculated using methods like Density Functional Theory (DFT). tandfonline.comresearchgate.net These descriptors provide deep insights into the molecule's reactivity, stability, and electronic properties.

Quantum Chemical Descriptors:

Chemical Hardness (η) and Softness: Hardness is a measure of resistance to a change in electron distribution. A harder molecule is generally less reactive. nih.govresearchgate.net

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and the sites of electrophilic or nucleophilic attack.

Thermodynamic Descriptors:

Potential Energy (Ep): Represents the total energy of the molecule in a specific conformation, used to determine the most stable structures. nih.gov

Electrostatic Energy (Eele): Describes the energy arising from the charge distribution within the molecule. nih.gov

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Computational studies on the parent 1,2,3,4-tetrahydroisoquinoline have used DFT to calculate hardness and electrophilicity to assess the relative stability of different conformers. researchgate.net Similar calculations for this compound would elucidate how the ethyl group modifies these fundamental properties.

Table 2: Predicted Quantum Chemical and Thermodynamic Descriptors for this compound

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Quantum Chemical | XLogP3 | 2.0 |

| Thermodynamic | Monoisotopic Mass | 161.12045 Da |

Advanced Research Applications and Future Directions

The Role of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline in Medicinal Chemistry Lead Optimization

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to enhance its therapeutic properties, such as potency and selectivity, while minimizing undesirable effects. googleapis.com The this compound scaffold offers a versatile platform for such optimization.

Scaffold Modification and Derivatization for Enhanced Potency and Selectivity

The potency and selectivity of a drug candidate are intimately linked to its three-dimensional structure and how it interacts with its biological target. Modifying a lead compound, a process known as derivatization, is a key strategy for refining these interactions. For the THIQ scaffold, including the 4-ethyl variant, modifications can be made at several key positions to improve biological activity.

Structure-activity relationship (SAR) studies on the broader THIQ class have shown that substitutions on the benzene (B151609) ring, the nitrogen atom, and the carbon atoms of the piperidine (B6355638) ring can dramatically influence pharmacological effects. For instance, a patent for novel ROR-gamma modulators, which are used in treating autoimmune diseases, describes the synthesis of methyl this compound-7-carboxylate as a key intermediate. nih.gov This highlights the utility of the 4-ethyl-THIQ core in building more complex molecules with specific therapeutic functions.

Further research has demonstrated the impact of alkyl substitutions on the THIQ ring. While not the 4-ethyl position, a study on phenylethanolamine N-methyltransferase (PNMT) inhibitors found that adding a 3-ethyl group to the THIQ scaffold diminished potency, suggesting that the active site in that particular enzyme is spatially constrained. This underscores the principle that the position and size of substituents are critical for optimizing potency.

In a different context, a study on anti-angiogenesis and anti-cancer agents found that a THIQ derivative bearing a phenyl ring with an ethyl group at its 4-position (compound GM-3-121) showed potent anti-angiogenesis activity. google.com Although the ethyl group is not directly on the THIQ core, this finding suggests that the ethyl moiety can be a favorable feature for enhancing specific biological activities. These examples collectively illustrate how strategic modifications to the 4-ethyl-THIQ scaffold can be used to fine-tune its interaction with biological targets, leading to more potent and selective drug candidates.

Table 1: Examples of THIQ Scaffold Modifications and Their Effects

| Compound/Derivative Class | Modification | Observed Effect | Reference |

|---|---|---|---|

| Methyl this compound-7-carboxylate | Carboxylate group at C7 of a 4-ethyl-THIQ core | Serves as an intermediate for ROR-gamma modulators for autoimmune diseases. | nih.gov |

| 3-Ethyl-THIQ | Ethyl group at C3 | Diminished potency as a PNMT inhibitor, indicating a compact active site. | |

| THIQ derivative with 4-ethylphenyl group | 4-ethylphenyl group attached to the THIQ scaffold | Potent anti-angiogenesis activity. | google.com |

Design of Multi-Target Therapeutics

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. acs.org Consequently, there is growing interest in designing multi-target drugs that can modulate several targets simultaneously, potentially offering greater efficacy and a lower likelihood of drug resistance. The THIQ scaffold is well-suited for this approach due to its ability to interact with a variety of receptors and enzymes. bohrium.comacs.org

For example, researchers have designed THIQ derivatives that act as both sAPPalpha-releasing stimulators and gamma-secretase inhibitors, two important targets in the treatment of Alzheimer's disease. Another study synthesized THIQ-benzimidazole hybrids as multifunctional agents against Alzheimer's. bohrium.com In the realm of oncology, THIQ derivatives have been investigated as inhibitors of multiple targets, including Rho kinase (ROCK) and KRas, which are implicated in cancer progression and metastasis. googleapis.comgoogle.com One potent ROCK inhibitor based on the THIQ scaffold, compound 35, was found to be highly selective, with a very low off-target hit rate when screened against 442 other kinases. googleapis.com

While specific research on this compound as a multi-target agent is still emerging, a patent has described its use in creating 5-HT5A receptor modulators, which could be effective for a range of central nervous system disorders, including dementia and schizophrenia. lookchem.com This suggests that the 4-ethyl-THIQ core can be incorporated into molecules designed to interact with specific neurological targets. The versatility of the THIQ scaffold provides a strong foundation for the future design of 4-ethyl-THIQ-based compounds with precisely tailored multi-target activity profiles.

Applications in Catalysis and Asymmetric Synthesis Beyond Direct Drug Development

The applications of this compound and its derivatives extend beyond their direct use as therapeutic agents. The inherent chirality of this molecule—specifically, the stereocenter at the C4 position—makes it a valuable tool in the field of asymmetric synthesis.

Chiral Auxiliaries and Ligands in Enantioselective Processes

Asymmetric synthesis is a branch of chemistry focused on creating chiral molecules in an enantiomerically pure form. This is crucial in pharmacology because different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. Chiral auxiliaries and ligands are used to control the stereochemical outcome of a reaction, ensuring that the desired enantiomer is produced in high yield.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction toward a specific stereochemical outcome, after which it is removed. Chiral ligands, on the other hand, bind to a metal catalyst to create a chiral environment that influences the reaction's stereoselectivity.

The synthesis of enantiopure (R)-4-Ethyl-1,2,3,4-tetrahydroisoquinoline has been reported in the chemical literature, confirming the availability of this specific chiral building block. While direct examples of its use as a chiral auxiliary or ligand are not yet widely documented, the broader class of THIQ derivatives has been extensively used in this capacity. For instance, chiral catalysts have been successfully employed for the enantioselective synthesis of 1-substituted THIQs. The established principles of using chiral scaffolds in asymmetric synthesis, combined with the availability of enantiopure 4-ethyl-THIQ, suggest a strong potential for its future application in developing novel and efficient enantioselective processes.

Emerging Research Avenues for THIQ Derivatives

The field of chemical biology is rapidly evolving, with new methodologies constantly being developed to probe and manipulate biological systems at the molecular level. THIQ derivatives, including the 4-ethyl variant, are being integrated into these novel research avenues, opening up new possibilities for understanding and treating disease.

Integration with Novel Chemical Biology Methodologies

Modern chemical biology combines the principles of chemistry, biology, and pharmacology to create new tools for research and medicine. One key area is the development of small molecules to modulate specific biological pathways. For example, THIQ derivatives have been designed to regulate the proteolytic processing of the amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease.

Computational methods are also playing an increasingly important role. In silico techniques like molecular docking and molecular dynamics simulations are now routinely used to predict how a molecule will interact with its target. In one study, these methods were used to understand how THIQ derivatives inhibit the enzyme DNase I. Another computational study used a combinatorial approach to design over 168,000 THQ-containing molecules as potential antagonists for the CD44 receptor, a target in cancer therapy.

Furthermore, advanced in vitro models are providing more accurate predictions of a compound's effects in a living system. The neurotoxicity of THIQ derivatives, for instance, has been assessed using 3D neurosphere cultures, which more closely mimic the complexity of the brain than traditional 2D cell cultures. These cutting-edge methodologies are helping to accelerate the discovery and development of new drugs. The application of these powerful tools to this compound will undoubtedly uncover new biological activities and therapeutic opportunities, solidifying the importance of the THIQ scaffold in the future of molecular medicine.

Exploration of Previously Uncharted Biological Targets

The therapeutic potential of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is well-established, with derivatives showing a wide array of biological activities. mdpi.comrsc.orgnih.gov However, the specific compound, this compound, remains a relatively underexplored entity within this chemical class. While direct research on its biological targets is limited, the known activities of analogous compounds provide a rational basis for the exploration of novel biological interactions. This section will delve into potential, yet uncharted, biological targets for this compound, drawing inferences from the broader THIQ literature and considering the structural influence of the 4-ethyl substituent.

The core THIQ structure is a recognized pharmacophore, and minor structural modifications can significantly alter biological activity and target specificity. The introduction of an ethyl group at the 4-position introduces a specific steric and lipophilic character that could modulate binding to various receptors and enzymes.

Potential Neurological and Enzymatic Targets:

Derivatives of THIQ are known to interact with various components of the central nervous system. mdpi.com For instance, certain analogs have shown affinity for the NMDA receptor complex, a key player in synaptic plasticity and neuronal function. nih.gov The neuroprotective properties of some THIQs have been linked to their ability to antagonize the glutamatergic system. nih.gov Given that this compound hydrochloride has been noted for its potential in neurological research through the modulation of neurotransmitter systems, a systematic investigation into its binding profile at various neurotransmitter receptors (e.g., dopamine (B1211576), serotonin (B10506), and adrenergic receptors) is a logical next step. sigmaaldrich.com

Furthermore, the THIQ framework is a known inhibitor of several enzymes. For example, various THIQ derivatives have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine. nih.gov Interestingly, a study on 3-substituted THIQs revealed that extending a methyl group to an ethyl group at the 3-position decreased inhibitory potency, suggesting that the active site has steric limitations. nih.gov This finding underscores the importance of the position and size of alkyl substituents and suggests that the 4-ethyl group in this compound could influence its interaction with similar enzymatic targets, warranting investigation against a panel of enzymes.

Other enzymatic targets for which THIQ derivatives have shown inhibitory activity include:

Cholinergic Enzymes: Some THIQ derivatives exhibit inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes critical for neurotransmission. mdpi.com

Na+/K+-ATPase: Derivatization of known bioactive molecules with a THIQ moiety has been shown to enhance inhibitory activity against this ion pump, which is implicated in various physiological processes. mdpi.com

Deoxyribonuclease I (DNase I): A selection of THIQ derivatives have been identified as inhibitors of DNase I, suggesting a potential role in modulating apoptosis. nih.gov

The potential for this compound to interact with these or other, as yet unidentified, enzymes is a promising area for future research.

Antimicrobial and Antiviral Potential:

The THIQ nucleus is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties. rsc.orgnih.gov The antibacterial activity of some THIQ analogs has been demonstrated against various pathogenic strains. rsc.org Similarly, certain THIQ derivatives have been investigated for their ability to inhibit viral replication, including against HIV. rsc.org The specific structural features of this compound may confer novel antimicrobial or antiviral activities, and screening against a broad range of pathogens could uncover new therapeutic applications.

Anticancer Research:

The exploration of THIQ derivatives as anticancer agents is an active area of research. nih.gov The mechanisms of action are varied and can include the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The structural similarity of this compound to other bioactive THIQs suggests that it could be a valuable candidate for screening in various cancer cell lines to identify novel antitumor properties and underlying mechanisms.

Q & A

Q. Q1. What are the standard synthetic routes for 4-Ethyl-THIQ and its derivatives?

The synthesis of 4-Ethyl-THIQ derivatives typically involves cyclization strategies. For example:

- Pictet-Spengler-like cyclization : Starting from phenethylamine derivatives, acetylation followed by cyclization using polyphosphoric acid (PPA) yields 1-substituted THIQs .

- Suzuki coupling : 4-Bromoisoquinoline can undergo coupling with boronic acids or esters to introduce aryl/heteroaryl groups at the 4-position, followed by reduction to generate 4-substituted THIQs .

- α-Alkylation of amines : Photocatalyzed methods using Ru(bpy)₃Cl₂ under blue light enable α-alkylation of THIQ precursors with ketones or nitroalkanes .

Key considerations : Solvent choice (e.g., degassed acetonitrile for photocatalysis ), catalyst loading (e.g., 0.02 equiv Ru(bpy)₃Cl₂), and inert atmosphere for oxygen-sensitive reactions.

Advanced Synthesis: Catalytic Systems

Q. Q2. How can photocatalytic systems optimize the semi-dehydrogenation of 4-Ethyl-THIQ to 3,4-dihydroisoquinoline?

The oxidative potential of THIQ derivatives dictates selectivity. For semi-dehydrogenation (removing two protons):

- MoS₂/ZnIn₂S₄ nanocomposite : This noble metal-free photocatalyst leverages a valence band potential (+1.1 V vs. NHE) slightly below the second oxidative potential of THIQ (+1.15 V), enabling controlled semi-dehydrogenation to 3,4-dihydroisoquinoline .

- h-BCN ternary systems : Higher oxidative potential (+1.15 V) leads to full dehydrogenation to isoquinoline, making ZnIn₂S₄ preferable for partial oxidation .

Experimental design : Monitor reaction progress via TLC and adjust irradiation time (e.g., 2–6 hours under 5 W blue LED) to balance conversion and selectivity .

Analytical Characterization

Q. Q3. What analytical techniques resolve structural ambiguities in 4-Ethyl-THIQ derivatives?

- ¹H-NMR : Assigns substituent positions (e.g., methyl groups at C1 vs. C4) via coupling patterns and integration .

- Chiral HPLC : Critical for enantiomer resolution in intermediates like (S)-1-phenyl-THIQ, using columns such as Chiralpak AD-H with hexane/isopropanol mobile phases .

- Cyclic voltammetry : Measures oxidative potentials to predict dehydrogenation behavior (e.g., +1.01 V for first proton removal in THIQ) .

Data Contradictions

Q. Q4. How to address discrepancies in catalytic efficiency for THIQ functionalization?

Contradictions often arise from:

- Substituent effects : Electron-donating groups (e.g., 4-ethyl) lower oxidative potentials, altering photocatalysis outcomes compared to unsubstituted THIQ .

- Reaction conditions : Trace oxygen in "solvent-free" aza-Friedel-Crafts reactions can oxidize THIQs, leading to side products . Validate inert atmosphere integrity via control experiments.

Pharmacological Applications

Q. Q5. What structural features of 4-Ethyl-THIQ enhance dopamine D3 receptor selectivity?

- N-Alkylation : Introducing a 4-heteroaryl group (e.g., quinolinyl) via Suzuki coupling improves D3 affinity (Ki = 12 nM) and selectivity over D2 receptors (123-fold) .

- Arylamide moieties : Substituents like 4-iodophenyl in acrylamide derivatives enhance binding through hydrophobic interactions .

SAR insight : Bulky 4-substituents reduce off-target effects, while flexible linkers (e.g., butyl chains) optimize receptor docking .

Mechanistic Studies

Q. Q6. What mechanistic insights guide the design of THIQ-based triple reuptake inhibitors?

- Triple reuptake inhibition : Balance steric bulk and polarity. For example, 4-bicyclic heteroaryl groups (Table 1 in ) simultaneously target serotonin, norepinephrine, and dopamine transporters.

- Reductive amination : NaCNBH₃-mediated reduction of imines ensures high yields (>80%) without over-reduction .

Enantiomer Resolution

Q. Q7. Which methods achieve high enantiomeric excess (ee) in 4-Ethyl-THIQ synthesis?

- Tartaric acid resolution : Racemic 1-phenyl-THIQ can be resolved using (+)-tartaric acid to isolate the (S)-enantiomer, a key intermediate in solifenacin synthesis .

- Chiral auxiliaries : Ethyl chloroformate transesterification with (R)-quinuclidinol ensures >99% ee in final pharmaceutical products .

Biocatalytic Approaches

Q. Q8. Can enzymes like coclaurine N-methyltransferase (CNMT) functionalize 4-Ethyl-THIQ?

CNMT exhibits substrate flexibility for THIQ derivatives:

- 4-Alkyl substitutions : Ethyl or propyl groups at C4 are tolerated, enabling methylation of 6,7-dimethoxy-4-ethyl-THIQ to yield bioactive alkaloid analogs .

- Limitations : Steric hindrance from bulky substituents (e.g., aryl groups) reduces enzymatic activity .

Oxidative Potential Analysis

Q. Q9. How do computational and experimental methods align in predicting THIQ reactivity?

- DFT calculations : Predict oxidative potentials (e.g., +1.01 V for THIQ) but may underestimate solvent effects. Experimental validation via cyclic voltammetry is essential .

- Hammett plots : Correlate substituent σ values with reaction rates to refine predictive models for α-alkylation or dehydrogenation .

Receptor Selectivity

Q. Q10. What strategies improve selectivity of 4-Ethyl-THIQ derivatives for non-dopaminergic targets?

- Sulfonamide modifications : Introducing 7-sulfonamide groups (e.g., 3R-fluoromethyl-THIQ derivatives) shifts activity toward muscarinic receptors for overactive bladder treatment .

- Hybrid scaffolds : Combining THIQ with pyrazinecarboxamide moieties (e.g., in TGR5 agonists) leverages dual hydrogen bonding and π-stacking for target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.